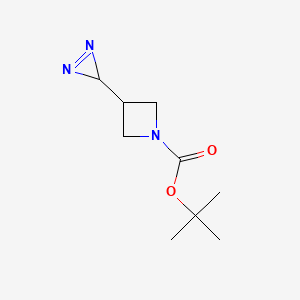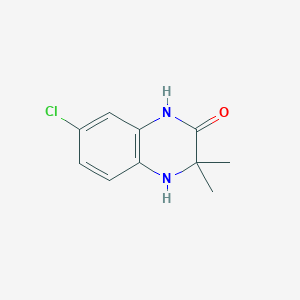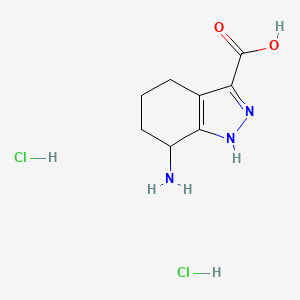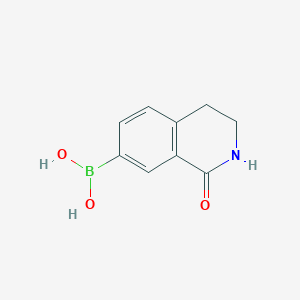
(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)boronic acid is an organic compound that belongs to the class of boronic acids. This compound is characterized by the presence of a boronic acid group attached to a tetrahydroisoquinoline ring system. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)boronic acid typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized using methods such as the Pomeranz-Fritsch-Bobbitt cyclization.
Introduction of the Boronic Acid Group: The boronic acid group is introduced through borylation reactions, often using reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction may be employed.
Major Products Formed
The major products formed from the Suzuki-Miyaura coupling of this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学的研究の応用
(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)boronic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of (1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby modulating their activity . This property is particularly useful in the design of enzyme inhibitors and other therapeutic agents .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A core structure shared with (1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)boronic acid, known for its biological activities.
Phenylboronic Acid: Another boronic acid compound used in similar cross-coupling reactions.
Uniqueness
This compound is unique due to the combination of the tetrahydroisoquinoline core and the boronic acid group, which imparts distinct reactivity and biological properties. This dual functionality makes it a valuable compound in both synthetic and medicinal chemistry .
特性
分子式 |
C9H10BNO3 |
|---|---|
分子量 |
190.99 g/mol |
IUPAC名 |
(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)boronic acid |
InChI |
InChI=1S/C9H10BNO3/c12-9-8-5-7(10(13)14)2-1-6(8)3-4-11-9/h1-2,5,13-14H,3-4H2,(H,11,12) |
InChIキー |
MWFRQXACNCPLHC-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(CCNC2=O)C=C1)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




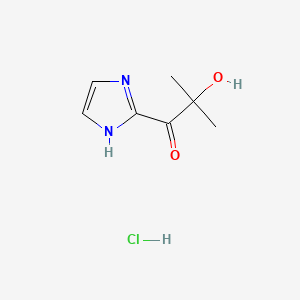
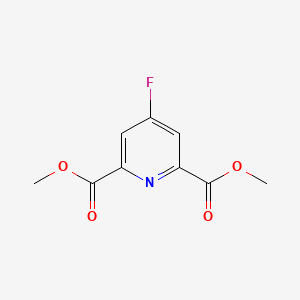
![3-(6-Hydroxy-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13468393.png)
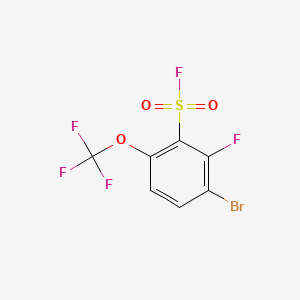
![2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B13468402.png)
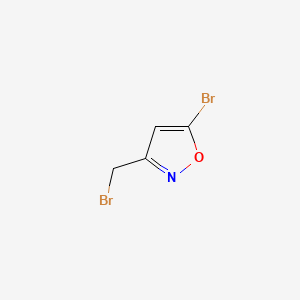
![2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid](/img/structure/B13468413.png)
